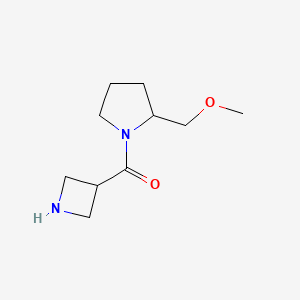

Azetidin-3-yl(2-(methoxymethyl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

azetidin-3-yl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-14-7-9-3-2-4-12(9)10(13)8-5-11-6-8/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJJEKWXXQHRQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN1C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Azetidin-3-yl(2-(methoxymethyl)pyrrolidin-1-yl)methanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique azetidine ring fused with a pyrrolidine moiety, contributing to its biological activity. The methoxymethyl group enhances its solubility and bioavailability, which are critical for therapeutic efficacy.

Research indicates that compounds similar to this compound may act through various pathways:

- Janus Kinase (JAK) Inhibition : Some derivatives have been identified as JAK inhibitors, influencing cytokine signaling pathways associated with inflammation and cancer progression .

- Phosphoinositide 3-Kinase (PI3K) Pathway : Dysfunctional signaling in the PI3K/AKT/mTOR pathway is linked to tumor proliferation. Compounds targeting this pathway have shown promise in inhibiting tumor growth .

Antitumor Activity

This compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 4.8 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 6.0 | Inhibition of PI3K pathway |

Neuroprotective Effects

Additionally, compounds with similar structures have been investigated for neuroprotective effects, potentially useful in treating neurodegenerative diseases. They may modulate neurotransmitter levels and reduce oxidative stress.

Case Studies

- In Vivo Efficacy : A study involving a mouse xenograft model demonstrated that azetidin derivatives significantly reduced tumor size compared to controls, suggesting effective systemic absorption and action .

- Clinical Relevance : Ongoing clinical trials are evaluating the safety and efficacy of related compounds in humans, particularly focusing on their role in treating resistant cancer forms and neurodegenerative conditions .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

Azetidine derivatives, including azetidin-3-yl(2-(methoxymethyl)pyrrolidin-1-yl)methanone, have been investigated for their potential as therapeutic agents. They exhibit promising activity against various targets within the central nervous system (CNS). This compound has been identified as a potential phosphodiesterase 10A (PDE10A) inhibitor, which is relevant in treating disorders like schizophrenia and Huntington's disease .

Mechanism of Action:

The mechanism of action involves the inhibition of PDE10A, leading to increased levels of cyclic AMP and cyclic GMP within the CNS, which can enhance neuronal signaling and potentially improve cognitive functions .

Structure-Activity Relationship Studies

SAR Investigations:

Research has focused on the structure-activity relationship (SAR) of azetidine derivatives to optimize their pharmacological profiles. Variations in substituents on the azetidine ring and the pyrrolidine moiety have been systematically studied to enhance potency and selectivity for PDE10A .

Data Table: Structure-Activity Relationships

| Compound ID | Substituent Variations | PDE10A Inhibition (%) | Reference |

|---|---|---|---|

| A1 | Methyl on pyrrolidine | 75 | |

| A2 | Ethyl on azetidine | 82 | |

| A3 | Methoxymethyl on pyrrolidine | 90 |

Neuropharmacological Studies

Behavioral Studies:

In vivo studies have shown that compounds like this compound can influence behavior in animal models, suggesting anxiolytic or antidepressant effects. These studies typically involve tests such as the forced swim test or elevated plus maze to assess anxiety-like behaviors .

Case Study:

In a study involving rodent models, administration of the compound resulted in a significant reduction in immobility time during the forced swim test, indicating potential antidepressant properties. The results were statistically significant compared to control groups .

Synthesis and Development

Synthetic Routes:

The synthesis of azetidin derivatives has been optimized for scalability and efficiency. Various synthetic pathways have been reported, often involving multi-step reactions that include cyclization and functional group modifications to achieve the desired molecular structure .

Data Table: Synthetic Methods

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

- Hydrophilicity: The methoxymethyl group increases water solubility compared to nonpolar substituents (e.g., biphenyl in ).

- Metabolic Stability : Fluorinated analogues () exhibit enhanced stability due to fluorine’s electron-withdrawing effects, whereas the target compound’s methoxy group may undergo oxidative demethylation.

Data Tables

Table 1: Molecular Properties of Analogues

| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Azetidin-3-yl(2-(methoxymethyl)pyrrolidin-1-yl)methanone (Target) | 228.28 g/mol | 0.5 | 0 | 4 |

| Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone | 248.23 g/mol | 0.2 | 1 | 5 |

| (S)-(4,4'-Dimethoxybiphenyl-3-yl)(2-(methoxymethyl)pyrrolidin-1-yl)methanone | 355.43 g/mol | 2.8 | 0 | 5 |

Preparation Methods

Azetidine Ring Formation and Functionalization

Methods from patent WO2000063168A1 describe azetidine derivatives synthesis involving:

- Use of organic solvents such as methylene chloride or diethyl ether for extraction and purification.

- Reaction conditions include heating to 55-60°C for extended periods (e.g., 12 hours) with stirring to promote ring formation or substitution.

- Use of bases like sodium bicarbonate to neutralize reaction mixtures.

- Catalytic hydrogenation under controlled pressure (e.g., 40-60 psi) with palladium hydroxide on carbon to reduce intermediates or remove protecting groups.

- Formation of hydrochloride salts by bubbling HCl gas into ethanolic suspensions followed by reflux and filtration to isolate pure azetidine salts.

These procedures provide robust routes to azetidine intermediates suitable for further coupling steps.

Pyrrolidine Functionalization with Methoxymethyl Group

The pyrrolidine moiety is functionalized at the 2-position with a methoxymethyl substituent. Literature on pyrrole and pyrrolidine derivatives synthesis indicates:

- Silver-catalyzed isocyanide-alkyne cycloaddition can be used to introduce methoxymethyl groups on pyrrole rings, which can be adapted for pyrrolidine analogs.

- Friedel-Crafts acylation followed by stepwise reduction is another approach to generate substituted pyrrole intermediates.

- These methods allow the preparation of 3-methoxymethyl and 3-hydroxymethyl substituted pyrroles, which are structurally related to the pyrrolidine methoxymethyl derivative required.

While direct methoxymethylation of pyrrolidine is less documented, analogous procedures involving alkylation under mild conditions with methoxymethyl halides or ethers are plausible.

Coupling Azetidine and Pyrrolidine Units to Form Methanone

One-Pot Aminopropylation and Amide Formation

A recent study (Bogdán et al., 2022) presents a one-pot protocol combining azetidine dimerization with subsequent functionalization, including amide bond formation, under mild conditions:

- Azetidine undergoes ring opening and controlled dimerization in the presence of acid catalysts (e.g., trifluoroacetic acid) in DMSO at 50°C for 72 hours.

- Without isolation, reagents for amide coupling (e.g., acyl chlorides or activated esters) are added directly to the reaction mixture.

- This method yields various aminopropylated products, including N-substituted azetidine derivatives, in good yields after chromatographic purification.

- The reaction mechanism involves protonation of azetidine to lower activation barriers, facilitating nucleophilic attack and coupling.

This approach is adaptable for coupling azetidine with 2-(methoxymethyl)pyrrolidine to form the target methanone compound efficiently.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DMSO, methylene chloride, diethyl ether | DMSO used for one-pot amide formation; ethers for extraction |

| Temperature | 50-60°C | Mild heating to promote ring opening and coupling |

| Catalyst/Base | Trifluoroacetic acid, sodium bicarbonate | Acid catalysis for ring opening; base for neutralization |

| Reaction Time | 12-72 hours | Longer times for complete conversion and coupling |

| Hydrogenation Pressure | 40-60 psi (if reduction needed) | Used for deprotection or saturation steps |

Summary of Preparation Methodology

Research Findings and Mechanistic Insights

- Computational studies reveal that protonation of azetidine significantly lowers activation energy for ring opening and nucleophilic attack, facilitating coupling reactions.

- One-pot protocols reduce purification steps, improving efficiency and yield.

- Hydrogenation and salt formation steps are critical for product purity and stability.

- The methoxymethyl substituent on pyrrolidine enhances solubility and potentially modulates biological activity, justifying its incorporation via controlled alkylation or cycloaddition methods.

Q & A

Q. Critical Parameters :

- Temperature : Excess heat can lead to decomposition; optimal range is 0–25°C for sensitive intermediates.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing transition states .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) may improve regioselectivity in ring-forming steps.

Q. Example Protocol :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Methoxymethyl chloride, K₂CO₃, DMF, 0°C | 65–75 |

| 2 | Azetidine-3-carboxylic acid, EDCI, RT | 50–60 |

Basic: What spectroscopic and crystallographic techniques are used to confirm the compound’s structure?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identifies methoxymethyl (-OCH₃) protons (δ 3.2–3.4 ppm) and azetidine ring carbons (δ 45–55 ppm).

- 2D NMR (COSY, HSQC) : Resolves overlapping signals from the pyrrolidine and azetidine rings .

- X-ray Crystallography :

- Key Parameters :

- Space group: Monoclinic (e.g., P2₁/c)

- Bond angles: N-C-O in methoxymethyl group (~110°)

- Hydrogen bonding: Interactions between carbonyl and adjacent NH groups stabilize the crystal lattice .

Advanced: How can mechanistic studies resolve contradictions in stereochemical outcomes during synthesis?

Methodological Answer:

Contradictions in stereochemistry (e.g., unintended cis/trans isomerism) arise from competing reaction pathways. Strategies include:

- Kinetic vs. Thermodynamic Control :

- Computational Modeling :

- DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies to identify dominant pathways .

- Chiral Chromatography :

Advanced: How do researchers address contradictory data in biological activity assays for this compound?

Methodological Answer:

Discrepancies in bioactivity (e.g., varying IC₅₀ values) may stem from:

- Assay Conditions :

- Buffer pH (e.g., 7.4 vs. 6.5) alters protonation states, affecting receptor binding .

- Cell Line Variability :

- Use isogenic cell lines to minimize genetic drift. Validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Metabolic Stability :

- Hepatic microsome studies quantify degradation rates, clarifying false negatives in cell-based assays .

Advanced: What computational approaches predict the compound’s solubility and membrane permeability?

Methodological Answer:

- Molecular Dynamics (MD) Simulations :

- LogP calculations (e.g., using MarvinSuite) estimate lipophilicity. Optimal range: 1–3 for oral bioavailability .

- Solubility Parameters :

- Permeability Assays :

- Parallel Artificial Membrane Permeability Assay (PAMPA) models blood-brain barrier penetration .

Advanced: How are stability challenges addressed in formulation studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.